Quantitative MS via Isotope Dilution: 15N3-Labeled vs. Unlabeled Fmoc-His(Trt)-OH
This evidence demonstrates that Fmoc-His(Trt)-OH-15N3 enables absolute quantitation of peptides by isotope dilution mass spectrometry (IDMS). This is impossible with unlabeled Fmoc-His(Trt)-OH. The 15N3-label creates a distinct mass shift (M+3) that allows for the generation of a chemically identical but mass-resolved internal standard peptide . In IDMS, the known concentration of the labeled peptide standard is used to precisely calculate the concentration of the unlabeled target peptide in a biological sample .
| Evidence Dimension | Capability for Absolute Quantitation in Mass Spectrometry |
|---|---|
| Target Compound Data | Enabled. Produces a distinct MS signal with a mass shift of M+3, allowing for use as an internal standard in IDMS workflows . |
| Comparator Or Baseline | Unlabeled Fmoc-His(Trt)-OH produces a peptide that co-elutes and has the same m/z as the endogenous analyte. This precludes its use for absolute quantitation by MS in complex samples . |
| Quantified Difference | Absolute quantitation (Enabled vs. Disabled). |
| Conditions | Mass spectrometry analysis of peptide mixtures, particularly in complex biological matrices such as plasma, cell lysates, or tissue extracts. |
Why This Matters
This determines the difference between acquiring relative fold-change data and obtaining precise, absolute concentrations, a requirement for biomarker validation, pharmacokinetic studies, and clinical assay development.
